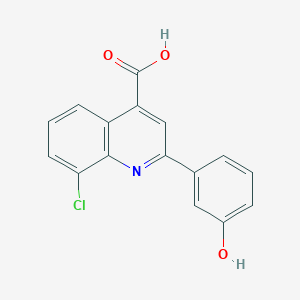

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDRLEUXWCWYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405473 | |

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669739-31-5 | |

| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "structure dictates function" is a foundational principle. However, the journey from a promising chemical scaffold to a viable therapeutic agent is paved with a nuanced understanding of its fundamental physical and chemical characteristics. The molecule this compound, a member of the quinoline-4-carboxylic acid class, represents a scaffold of significant interest. Derivatives of this class have shown a broad spectrum of pharmacological activities, including potential as anticancer, antimalarial, and anti-inflammatory agents[1][2][3][4].

This guide provides a comprehensive technical overview of the essential . It is designed for researchers, medicinal chemists, and formulation scientists. Rather than merely presenting data, this document elucidates the causality behind the experimental methodologies for determining these properties. By understanding the "why" and "how" of characterization, scientists can more effectively predict a compound's behavior in biological systems, optimizing for absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, therapeutic efficacy.

While specific experimental values for this exact molecule are not widely published, this guide details the robust, universally accepted protocols for their determination. It serves as a blueprint for the comprehensive physicochemical profiling of this and similar novel chemical entities.

Molecular Structure and Core Attributes

A thorough understanding of a molecule's two-dimensional structure is the starting point for all physicochemical analysis.

Chemical Structure:

Caption: 2D structure of this compound.

Fundamental Molecular Properties

A summary of the core computed and known properties of this compound is presented below. These values are foundational for subsequent experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ClNO₃ | [5] |

| Molecular Weight | 299.72 g/mol | [5] |

| CAS Number | 669739-31-5 | [5] |

| Computed XLogP3 | 3.7 | PubChem (for 2-hydroxyphenyl isomer)[6] |

| Topological Polar Surface Area | 70.4 Ų | PubChem (for 2-hydroxyphenyl isomer)[6] |

Note: Some computed values are for the isomeric 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid and are used here as close approximations in the absence of specific data for the 3-hydroxyphenyl isomer.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. A compound must be in solution to be absorbed across biological membranes. The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, as well as a phenolic hydroxyl group.

Experimental Protocol for Thermodynamic Solubility Determination

A robust method for determining thermodynamic solubility involves the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Interpretation:

-

The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

-

Caption: Experimental workflow for thermodynamic solubility determination.

Ionization Constant (pKa): Predicting In Vivo Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule like this compound with multiple ionizable groups (carboxylic acid, quinoline nitrogen, and phenol), determining the pKa values is crucial for predicting its charge state, solubility, and interaction with biological targets at physiological pH.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[7][8][9][10][11].

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

-

Instrument Calibration:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be around 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration[7][9].

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups[7][9].

-

-

Titration Procedure:

-

Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve[7].

-

For multiprotic compounds, multiple inflection points and buffer regions will be observed, corresponding to the different pKa values. Specialized software can be used to calculate the pKa values from the titration data.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol for LogD Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining LogP and LogD values[12][13][14][15].

Objective: To determine the LogD of this compound at a physiologically relevant pH (e.g., 7.4).

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate[12]. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO)[12].

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached[16].

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogD is the base-10 logarithm of this ratio: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Caption: Workflow for LogD determination by the shake-flask method.

Synthesis and Further Characterization

While a detailed synthesis protocol is beyond the scope of this guide, quinoline-4-carboxylic acids are often synthesized via the Doebner reaction or Pfitzinger reaction[3][4][17]. A plausible route would involve the condensation of an appropriately substituted aniline with a benzaldehyde and pyruvic acid.

Further characterization would involve determining the melting point using a melting point apparatus, which provides an indication of purity, and assessing chemical stability under various conditions (e.g., pH, light, temperature) using stability-indicating HPLC methods.

Conclusion: An Integrated Approach to Physicochemical Profiling

The —solubility, pKa, and lipophilicity—are interconnected and collectively govern its behavior in both in vitro and in vivo systems. A thorough and early characterization of these parameters is not merely a data collection exercise; it is a strategic necessity. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. This information is paramount for guiding lead optimization, enabling rational formulation design, and ultimately increasing the probability of success in the complex and challenging endeavor of drug development.

References

-

LogP / LogD shake-flask method - Protocols.io. (2024, September 23). [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13). [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

-

8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | CID 3851765 - PubChem. [Link]

-

This compound. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025, July 21). [Link]

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | CID 3851765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. Drawing upon the extensive body of research surrounding the quinoline-4-carboxylic acid scaffold and its derivatives, this document synthesizes current knowledge to propose and detail methodologies for investigating its biological activity. This whitepaper is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a foundational scaffold in the development of therapeutic agents.[1] Among its numerous derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their broad spectrum of biological activities.[1][2] These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1]

The subject of this guide, this compound, is a novel derivative whose specific biological activities and mechanism of action have yet to be fully elucidated. However, its structural features, particularly the quinoline-4-carboxylic acid core, the 2-aryl substitution, and the chloro- and hydroxyl- moieties, provide a strong basis for hypothesizing its potential biological targets and pathways of action. This guide will explore these putative mechanisms, grounded in the established pharmacology of analogous compounds.

Putative Mechanism of Action I: Antagonism of Ionotropic Glutamate Receptors

A significant body of evidence points towards quinoline-4-carboxylic acid derivatives as antagonists of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5][6] This activity is often attributed to their structural similarity to kynurenic acid, an endogenous tryptophan metabolite that acts as a broad-spectrum antagonist at these receptors.[7]

Rationale for Glutamate Receptor Antagonism

Kynurenic acid and its analogues are known to interact with the glycine co-agonist site on the NMDA receptor and can also competitively antagonize glutamate binding at AMPA receptors.[7][8][9] The 4-carboxylic acid group of the quinoline scaffold is a key pharmacophoric feature that mimics the carboxylate of glycine and glutamate. The 8-chloro and 2-(3-hydroxyphenyl) substituents on the target compound may further enhance binding affinity and selectivity for specific receptor subtypes. Given the role of glutamate-mediated excitotoxicity in a range of neurological disorders, antagonists of these receptors are of significant therapeutic interest.[10]

Signaling Pathways of Ionotropic Glutamate Receptors

NMDA and AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[10] Upon binding of glutamate (and glycine for NMDA receptors), these channels open, allowing the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization. Dysregulation of this signaling is implicated in conditions such as epilepsy, stroke, and neurodegenerative diseases.

Caption: Putative antagonism of NMDA and AMPA receptor signaling by the test compound.

Experimental Protocols for Investigating Glutamate Receptor Antagonism

-

Objective: To determine the binding affinity of the test compound for NMDA and AMPA receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, [³H]glycine for the NMDA receptor glycine site, or [³H]AMPA for the AMPA receptor).

-

Add increasing concentrations of the test compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).

-

-

Objective: To assess the functional effect of the test compound on NMDA and AMPA receptor-mediated currents in neurons.

-

Methodology:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or use acute brain slices.

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply glutamate or specific agonists (e.g., NMDA/glycine or AMPA) to elicit ion channel currents.

-

Perfuse the test compound at various concentrations and measure the change in the amplitude and kinetics of the agonist-evoked currents.

-

Construct concentration-response curves to determine the IC₅₀ for the inhibition of receptor function.

-

Putative Mechanism of Action II: Anti-inflammatory and Antiproliferative Effects

The quinoline scaffold is a common feature in compounds exhibiting anti-inflammatory and antiproliferative activities.[11] Studies have shown that certain quinoline-4-carboxylic acid derivatives can exert these effects through various mechanisms, including the inhibition of key enzymes involved in inflammation and cell cycle regulation.[2]

Rationale for Anti-inflammatory and Antiproliferative Activity

Derivatives of quinoline-4-carboxylic acid have been reported to inhibit enzymes such as sirtuins (SIRTs), specifically SIRT3, and dihydroorotate dehydrogenase (DHODH), which are implicated in cancer cell metabolism and proliferation.[2][12] Additionally, some quinolines exhibit anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs).[11] The structural features of this compound may allow it to interact with the active sites of such enzymes or modulate inflammatory signaling pathways.

Potential Molecular Targets and Pathways

The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating transcription factors such as NF-κB. Antiproliferative activity may result from the inhibition of cell cycle-related enzymes or induction of apoptosis.

Caption: Experimental workflow for assessing the anti-inflammatory potential of the compound.

Experimental Protocols for Investigating Anti-inflammatory and Antiproliferative Effects

-

Objective: To determine the cytotoxic and antiproliferative effects of the test compound on cancer cell lines and normal cells.

-

Methodology:

-

Seed cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

-

Objective: To quantify the effect of the test compound on the production of inflammatory mediators in stimulated immune cells.

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Co-treat the cells with various concentrations of the test compound.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Determine the concentration of nitric oxide (a key inflammatory mediator) in the supernatant using the Griess assay.

-

Putative Mechanism of Action III: Antimicrobial and Antiparasitic Activity

The quinoline core is a well-established pharmacophore in antimicrobial and antiparasitic drug discovery, with chloroquine being a classic example.[3] Recent studies have explored novel quinoline-4-carboxylic acid derivatives for their activity against various pathogens, including Leishmania.[13][14]

Rationale for Antimicrobial/Antiparasitic Activity

The mechanism of action for quinoline-based antimicrobials can be diverse, ranging from inhibition of DNA gyrase in bacteria to interference with heme detoxification in malaria parasites. An in silico study identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives.[13] LmNMT is an essential enzyme for the survival of the parasite, making it an attractive drug target.

Experimental Protocols for Investigating Antimicrobial/Antiparasitic Activity

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, or Leishmania promastigotes).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 26°C for Leishmania).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

-

Objective: To assess the inhibitory activity of the test compound against a specific pathogenic enzyme.

-

Methodology:

-

Express and purify the recombinant target enzyme (e.g., LmNMT).

-

Perform the enzyme activity assay in the presence of its substrates and a range of concentrations of the test compound. The LmNMT assay can be monitored, for example, by measuring the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.

-

Measure the enzyme activity at each compound concentration.

-

Calculate the IC₅₀ value for enzyme inhibition.

-

Summary of Putative Mechanisms and Data

| Putative Mechanism of Action | Key Molecular Targets | Rationale based on Analogues | Key Experimental Assays |

| Glutamate Receptor Antagonism | NMDA Receptor, AMPA Receptor | Structural similarity to kynurenic acid and its derivatives.[7] | Radioligand Binding, Patch-Clamp Electrophysiology |

| Anti-inflammatory Effects | COX, LOX, NF-κB | Demonstrated anti-inflammatory activity of quinoline derivatives.[11] | Cytokine ELISA, Griess Assay, Western Blot |

| Antiproliferative Effects | SIRT3, DHODH, Tubulin | Inhibition of cancer-related enzymes by quinoline-4-carboxylic acids.[2][12] | MTT Assay, Colony Formation Assay, Cell Cycle Analysis |

| Antimicrobial/Antiparasitic Activity | DNA Gyrase, LmNMT | The quinoline scaffold is a known anti-infective pharmacophore.[13][14] | Minimum Inhibitory Concentration (MIC), Enzyme Inhibition Assays |

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged chemical scaffold. Based on a thorough review of the literature on analogous structures, this guide has outlined three primary putative mechanisms of action: antagonism of ionotropic glutamate receptors, anti-inflammatory and antiproliferative effects, and antimicrobial/antiparasitic activity.

The proposed experimental workflows provide a clear and logical path for the comprehensive characterization of this compound's pharmacological profile. It is recommended that initial screening be conducted across a panel of assays relevant to each of these potential mechanisms to identify the primary mode of action. Subsequent studies should then focus on lead optimization to enhance potency and selectivity for the identified target(s), as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The multifaceted potential of the quinoline-4-carboxylic acid core suggests that this compound could be a valuable lead compound in the development of novel therapeutics.

References

-

Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6529. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. In MDMA Receptors. [Link]

-

Baran, H., et al. (2025). Kynurenic acid and its analogues. ResearchGate. [Link]

-

Leeson, P. D., et al. (1991). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

-

Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-154. [Link]

-

Garg, A., et al. (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences, 14(4), 17-23. [Link]

-

Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Structure and Function. Current Opinion in Physiology, 2, 1-10. [Link]

-

Chen, C. H., et al. (2001). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 9(11), 3059-3066. [Link]

-

Wikipedia. (n.d.). Kynurenic acid. [Link]

-

Varga, G., et al. (2017). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Frontiers in Immunology, 8, 1957. [Link]

-

Reddy, T. S., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Letters in Drug Design & Discovery, 15(11), 1167-1175. [Link]

-

Nikam, S. S., & Cordon, J. J. (2001). AMPA receptor antagonists. Current Medicinal Chemistry, 8(2), 159-170. [Link]

-

De Sarro, G., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(4), 497-535. [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848737. [Link]

-

Chilin, A., et al. (2008). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(5), 2372-2384. [Link]

-

Valenti, O., et al. (2008). 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. Journal of Medicinal Chemistry, 51(20), 6483-6494. [Link]

-

Al-Tajir, H., & Tirelli, E. (1993). Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. British Journal of Pharmacology, 109(2), 479-486. [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. [Link]

-

Gu, H., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 2(11), 833-838. [Link]

- Google Patents. (n.d.).

-

Al-Dies, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Omae, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8845-8852. [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

da Silva, E. F., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1264858. [Link]

-

Kumar, A., et al. (2024). Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. International Journal of Biological Macromolecules, 268, 131715. [Link]

-

da Silva, E. F., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1264858. [Link]

-

ResearchGate. (n.d.). Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. [Link]

-

Abdelwahid, I. A., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Bioinorganic Chemistry and Applications, 2019, 9483017. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 14. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

Foreword

The quinoline ring system, a fused heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2][3] Among these, quinoline-4-carboxylic acid and its analogues stand out for their remarkable versatility and potential in addressing a wide range of diseases. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

The Quinoline-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline-4-carboxylic acid, featuring a carboxylic acid group at the 4-position of the quinoline ring, serves as a versatile template for chemical modification.[1] The synthetic accessibility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological profiles.[1] This adaptability is a key reason for the extensive exploration of its derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[1][4]

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several established methods. The Doebner reaction, a classic three-component reaction involving anilines, aldehydes, and pyruvic acid, is a widely used and efficient method for this purpose.[1][5] Another common approach is the Pfitzinger reaction, which utilizes isatin and a carbonyl compound to construct the quinoline ring system.[6][7][8]

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol outlines a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative using the Doebner reaction.[1]

Materials:

-

Substituted aniline (10 mmol)

-

Substituted benzaldehyde (10 mmol)

-

Pyruvic acid (12 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask

-

Reflux condenser

-

Thin-layer chromatography (TLC) supplies

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask, combine the substituted aniline (10 mmol), substituted benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A significant mechanism of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][9][10] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[10] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms important interactions within the enzyme's binding pocket.[9][10]

Other anticancer mechanisms include the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs) , enzymes that play a critical role in the epigenetic regulation of gene expression.[1] For instance, the compound P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, has been identified as a potent and selective inhibitor of SIRT3, demonstrating inhibitory activity against MLLr leukemic cell lines.[1][11] Furthermore, some derivatives have been shown to disrupt tubulin polymerization , a critical process for cell division.[1]

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The anticancer potency of quinoline-4-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition | [1][11] |

| Compound 41 | - | 0.00971 | DHODH Inhibition | [1][6] |

| Compound 43 | - | 0.0262 | DHODH Inhibition | [1][6] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | Alkaline phosphatase inhibition | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

Quinoline-4-carboxylic acid derivatives (test compounds)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][13] Some derivatives also exhibit antifungal properties.[13][14]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases , namely DNA gyrase and topoisomerase IV .[10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[10] The carboxylic acid group at the C-3 or C-4 position is a critical pharmacophore for this activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a4 | S. aureus | 62.5 | [4] |

| Compound 5a4 | B. subtilis | 62.5 | [4] |

| Substituted quinolines | Gram(+) and Gram(-) bacteria | 62.5 - 250 | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.[1]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compounds

-

Positive control (bacteria without compound)

-

Negative control (broth without bacteria)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the bacterial strain and dilute it to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive and negative controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, quinoline-4-carboxylic acid derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

The antiviral activity of certain quinoline-4-carboxylic acid derivatives is also linked to the inhibition of human dihydroorotate dehydrogenase (DHODH) .[16] By targeting this host cell enzyme, these compounds can inhibit the replication of a broad spectrum of viruses that rely on the host's pyrimidine biosynthesis pathway.[16][17] This host-targeting approach is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins.[16] For example, a potent derivative, C44, has demonstrated excellent inhibitory activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN).[16]

Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[18][19] Studies have shown that these compounds can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[18] The proposed mechanism for some derivatives involves the down-regulation of T-cell function, which distinguishes their anti-inflammatory action from that of cyclooxygenase (COX) inhibitors.[19]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on quinoline-4-carboxylic acid derivatives has led to the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

For DHODH inhibitors , three critical regions have been identified:

-

C(2) position: Requires bulky, hydrophobic substituents.[9]

-

C(4) position: A carboxylic acid or its salt is strictly required for activity.[9]

-

Benzo portion of the quinoline ring: Appropriate substitutions are necessary to optimize activity.[9]

In the context of antibacterial activity , the presence of an aryl ring at the C-2 position of the quinoline-4-carboxylic acid scaffold has been shown to be beneficial.[4][15] Furthermore, the introduction of basic groups into the quinoline ring can be advantageous for modulating the compound's properties.[4]

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold has proven to be an exceptionally fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core structure, ensure its continued relevance in medicinal chemistry. Future research should focus on leveraging the established SAR to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of these compounds in combination therapies also represent exciting avenues for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to the advancement of this important class of molecules.

References

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchG

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchG

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.

- The structures of 2-aryl-quinoline-4-carboxylic acid deriv

- Review on recent development of quinoline for anticancer activities.

- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchG

- Structure-activity Relationship of Quinoline Carboxylic Acids.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar.

- Structure-activity relationship of quinoline carboxylic acids - Benchchem.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed.

- Biological activities of quinoline deriv

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchG

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.

- Biological Activities of Quinoline Deriv

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Public

- Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed.

- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflamm

- Quinoline carboxylic acid inhibits virus replication via DHODH. (A)...

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Public

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide - Benchchem.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar [semanticscholar.org]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity (NCE) destined for development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the systematic evaluation of two of the most critical parameters: solubility and stability. Due to the novelty of this specific molecule, publicly available experimental data is scarce. Therefore, this document serves not as a data sheet, but as a first-principles guide, detailing the requisite experimental workflows, the scientific rationale underpinning each step, and the interpretation of results. We will proceed from foundational physicochemical characterization (pKa, LogP) to detailed protocols for kinetic and thermodynamic solubility assessment, and finally to a rigorous evaluation of the compound's stability in both solid and solution states, in accordance with established regulatory principles.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity from discovery to application is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage characterization program. The molecule at the center of this guide, this compound, possesses structural motifs—a quinoline core, a carboxylic acid, a phenolic hydroxyl, and a chloro-substituent—that suggest a complex physicochemical profile.

-

Solubility directly influences bioavailability for pharmaceutical applications and dictates formulation strategies. Poor solubility can lead to erratic absorption, underestimated toxicity in biological assays, and significant hurdles in developing a viable dosage form.[1][2][3]

-

Stability determines a compound's shelf-life, storage requirements, and degradation pathways. An unstable compound can lose potency or generate potentially toxic impurities, compromising safety and efficacy.[4][5][6]

This guide is structured to provide a logical, self-validating workflow for researchers to generate high-quality solubility and stability data for this and similar quinoline-4-carboxylic acid derivatives.

Foundational Physicochemical Properties: pKa and LogP

Before embarking on solubility or stability studies, it is essential to determine the compound's ionization constant (pKa) and lipophilicity (LogP). These intrinsic properties govern how the molecule will behave in different environments, particularly aqueous media of varying pH.[2][3][7]

Ionization Constant (pKa) Determination

The subject molecule has two primary ionizable groups: the carboxylic acid (acidic) and the phenolic hydroxyl (weakly acidic). The quinoline nitrogen is weakly basic but its basicity is significantly reduced by the electron-withdrawing carboxylic acid group.

Causality: The pKa dictates the extent of ionization at a given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, knowing the pKa is crucial for interpreting pH-dependent solubility profiles.[2][8]

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water or Dioxane:Water) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point.[9] Specialized software can be used for more precise determination, especially for molecules with multiple or overlapping pKa values.

Alternative methods include UV-Vis spectrophotometry and capillary electrophoresis, which monitor changes in absorbance or electrophoretic mobility as a function of pH.[10]

Lipophilicity (LogP/LogD) Determination

LogP (the partition coefficient) measures the distribution of the neutral form of the compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. LogD (the distribution coefficient) measures this distribution at a specific pH, accounting for all ionic species.

Causality: Lipophilicity is a key predictor of a drug's ability to cross biological membranes (absorption), its binding to plasma proteins, and its overall pharmacokinetic profile.[11][12] For solubility, it indicates the balance between the energy required to break the crystal lattice and the energy gained from solvation.

Experimental Protocol: Shake-Flask Method (Gold Standard) [13]

-

Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7]

Comprehensive Solubility Assessment

Solubility should be assessed under both kinetic and thermodynamic conditions, as they provide different and complementary insights relevant to different stages of drug development.[1][14]

Kinetic Solubility

This measurement reflects the solubility of a compound upon rapid dissolution from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It is relevant for early-stage in vitro screening assays where compounds are introduced in this manner.

Causality: Kinetic solubility helps identify compounds that might precipitate in biological assays, leading to false-negative results or assay artifacts. It is a high-throughput method ideal for initial compound screening.[1][15][16]

Experimental Protocol: Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).

-

Incubation & Measurement: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[15] Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility

This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period. This value is critical for formulation development and predicting oral absorption.[17][18][19]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to construct a pH-solubility profile.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

-

Sample Processing: After incubation, filter the samples (e.g., using a 0.45 µm PTFE filter) or centrifuge at high speed to separate the undissolved solid.

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Reporting: The concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: pH-Solubility Profile

| pH of Buffer | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 2.0 | 25 | [Experimental Value] |

| 4.5 | 25 | [Experimental Value] |

| 6.8 | 25 | [Experimental Value] |

| 7.4 | 25 | [Experimental Value] |

Table 1: Example template for summarizing thermodynamic solubility data.

Logical Workflow for Solubility Assessment

Caption: Workflow for forced degradation studies.

Formal Stability Studies (ICH Guidelines)

Once a stability-indicating method is in place, formal stability studies are conducted on representative batches of the solid Active Pharmaceutical Ingredient (API). These studies provide the data needed to establish a re-test period or shelf life. [20][21][22] Causality: These studies simulate real-world storage conditions over an extended period to provide definitive evidence of the compound's stability profile. [23] Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least one representative batch of the solid API.

-

Packaging: Store the API in containers that mimic the proposed long-term storage packaging.

-

Storage Conditions: Place samples in calibrated stability chambers set to the conditions specified by ICH Q1A(R2). [20][21]4. Testing Schedule: Pull samples at predefined time points and analyze them for appearance, assay (potency), degradation products, and any other critical quality attributes.

ICH Storage Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Table 3: Standard ICH stability conditions for a new drug substance.[23][22][24]

Analytical Method Development: A Prerequisite for Success

Accurate quantification is the bedrock of both solubility and stability studies. A robust, validated, stability-indicating analytical method is therefore not just a supporting tool but a core requirement. For a UV-absorbing molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. [25][26] Method Development & Validation Strategy

-

Column & Mobile Phase Screening: Start with a C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a pH-adjusting modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to achieve good peak shape and retention.

-

Gradient Optimization: Develop a gradient elution method to ensure that the parent peak is well-resolved from any potential impurities or degradants identified during forced degradation studies.

-

Wavelength Selection: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for accurate quantification.

-

Validation (per ICH Q2(R1)): The final method must be validated for:

-

Specificity: The ability to resolve the analyte from degradants (proven through forced degradation).

-

Linearity: A linear relationship between concentration and peak area over a defined range.

-

Accuracy: Closeness of test results to the true value.

-

Precision: Repeatability and intermediate precision of the results.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

-

Robustness: Resistance to small, deliberate variations in method parameters.

-

Conclusion

The characterization of solubility and stability is a foundational pillar in the development of any new chemical entity. For this compound, a systematic approach as outlined in this guide is essential. By first establishing its fundamental physicochemical properties (pKa, LogP), researchers can design and interpret more complex solubility and stability experiments with greater insight. The dual assessment of kinetic and thermodynamic solubility addresses needs from early-stage screening to late-stage formulation. A stability program initiated with forced degradation studies not only elucidates potential liabilities but is crucial for developing the validated, stability-indicating analytical methods required for formal ICH stability trials. Adherence to this rigorous, scientifically-grounded workflow will generate the high-quality, reliable data necessary to confidently advance this promising molecule through the development pipeline.

References

-

Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from Sharp Services website. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International website. [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from ResearchGate. [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH website. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]

-

StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. Retrieved from StabilityStudies.in website. [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS website. [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline. Retrieved from ICH website. [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from EMA website. [Link]

-

VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from VxP Pharma website. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

-

Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online. [Link]

-

Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Retrieved from Crystal Pharmatech website. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

-

alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from alwsci website. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

National Institutes of Health (NIH). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from NIH website. [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from AlfatestLab website. [Link]

-

Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online. [Link]

-

WISHRUTPHARMA. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from WISHRUTPHARMA website. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from Agilent website. [Link]

-

ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from ResearchGate. [Link]

-

Journal of Pharmaceutical and Biological Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from Journal of Pharmaceutical and Biological Sciences. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link]

-

National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from NIH website. [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from Agno Pharma website. [Link]

-

ResearchGate. (2025, August 8). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from ResearchGate. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from Chemaxon Docs. [Link]

-

ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from ACS Publications. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from Lifescience Global website. [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC website. [Link]

-

Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study. Retrieved from Pharma Beginners website. [Link]

-

European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from EMA website. [Link]

-

National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from NPRA website. [Link]

-

ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from ASEAN website. [Link]

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from Pharmaguideline website. [Link]2012/10/guidelines-for-pharmaceutical-stability-study.html)

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. acdlabs.com [acdlabs.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]